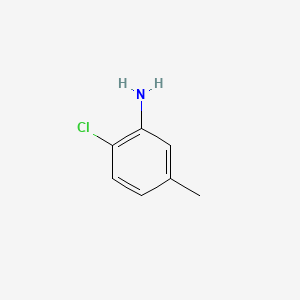

2-Chloro-5-methylaniline

Description

The exact mass of the compound 2-Chloro-5-methylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-5-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSCXFOQUFPEPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074554 | |

| Record name | 2-Chloro-5-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-81-8 | |

| Record name | 2-Chloro-5-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-m-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-5-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-m-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHLORO-M-TOLUIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33NGJ21B5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chloro-5-methylaniline (CAS 95-81-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methylaniline, also known as 6-chloro-m-toluidine, is a substituted aniline (B41778) that serves as a crucial intermediate in various chemical syntheses. Its unique molecular structure makes it a versatile building block in the production of a wide range of organic molecules. This technical guide provides an in-depth overview of the physicochemical properties, spectroscopic data, safety and handling protocols, and applications of 2-Chloro-5-methylaniline, with a focus on its relevance to research and development.

Physicochemical Properties

The fundamental physical and chemical properties of 2-Chloro-5-methylaniline are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| CAS Number | 95-81-8 | [1][2][3] |

| Molecular Formula | C₇H₈ClN | [1][2] |

| Molecular Weight | 141.60 g/mol | [4] |

| Appearance | White to almost white powder or solid | [4] |

| Melting Point | 29-33 °C | [3][4] |

| Boiling Point | 228-230 °C | [3][4] |

| Density | 1.1359 g/cm³ (estimate) | [3] |

| Flash Point | 228-230 °C | [3] |

| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol. | [3] |

| pKa | 2.78 ± 0.10 (Predicted) | [3] |

| InChI | 1S/C7H8ClN/c1-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 | [1] |

| SMILES | Cc1ccc(Cl)c(N)c1 | [5] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of 2-Chloro-5-methylaniline. Below is a summary of its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 2-Chloro-5-methylaniline. While specific chemical shifts can vary depending on the solvent and concentration, the following are the expected regions for the proton (¹H) and carbon-¹³ (¹³C) NMR signals.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | -CH ₃ | ~2.2 |

| -NH ₂ | Broad singlet, ~3.5-4.5 | |

| Aromatic -CH | ~6.5-7.2 | |

| ¹³C | -C H₃ | ~20 |

| Aromatic C -H | ~115-130 | |

| Aromatic C -Cl | ~130-135 | |

| Aromatic C -N | ~140-145 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 2-Chloro-5-methylaniline is expected to show characteristic absorption bands for the amine and aromatic functionalities.[1]

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| N-H | Symmetric and Asymmetric Stretch | 3300-3500 (typically two bands for -NH₂) |

| C-H (aromatic) | Stretch | 3000-3100 |

| C-H (aliphatic) | Stretch | 2850-2960 |

| C=C (aromatic) | Stretch | 1450-1600 |

| C-N | Stretch | 1250-1350 |

| C-Cl | Stretch | 600-800 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of 2-Chloro-5-methylaniline would be expected to show a molecular ion peak (M⁺) at m/z 141 and an isotope peak at m/z 143 due to the presence of the ³⁷Cl isotope.[2] Common fragmentation patterns for aromatic amines include the loss of H• and HCN.

Safety and Handling

2-Chloro-5-methylaniline is a hazardous substance and must be handled with appropriate safety precautions.

GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statement(s) |

| Warning | H302: Harmful if swallowed.[1] H312: Harmful in contact with skin.[1] H315: Causes skin irritation.[1][3] H319: Causes serious eye irritation.[1][3] H332: Harmful if inhaled.[1] H335: May cause respiratory irritation.[3] |

Precautionary Statements

A summary of key precautionary statements is provided below.[3]

| Category | Precautionary Statement(s) |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Response | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P311: Call a POISON CENTER or doctor/physician. |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |

| Disposal | Dispose of contents/container in accordance with local/regional/national/international regulations. |

Safety and Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of 2-Chloro-5-methylaniline.

Caption: A logical workflow for the safe handling of 2-Chloro-5-methylaniline.

Experimental Protocols and Applications

Representative Experimental Workflow: N-Acetylation

A common reaction for anilines is N-acetylation. The following is a representative protocol for the N-acetylation of an aniline derivative, which can be adapted for 2-Chloro-5-methylaniline.

Objective: To synthesize N-(2-chloro-5-methylphenyl)acetamide from 2-Chloro-5-methylaniline.

Materials:

-

2-Chloro-5-methylaniline

-

Acetic anhydride (B1165640)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2-Chloro-5-methylaniline (1 equivalent) in dichloromethane in a round-bottom flask.

-

Add pyridine (1.2 equivalents) to the solution and cool the flask in an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography to yield N-(2-chloro-5-methylphenyl)acetamide.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the N-acetylation of 2-Chloro-5-methylaniline.

Caption: A general workflow for the N-acetylation of 2-Chloro-5-methylaniline.

Applications in Research and Development

2-Chloro-5-methylaniline is a key starting material and intermediate in several areas of chemical synthesis:

-

Dyes and Pigments: It is used in the synthesis of various dyes and pigments.[7]

-

Pharmaceuticals: This compound serves as a building block for the synthesis of more complex pharmaceutical ingredients.[7]

-

Agrochemicals: It is utilized in the development of new herbicides and pesticides.[7]

Conclusion

2-Chloro-5-methylaniline (CAS 95-81-8) is a valuable chemical intermediate with well-defined physicochemical and spectroscopic properties. Its utility in the synthesis of dyes, pharmaceuticals, and agrochemicals makes it a compound of interest for researchers and drug development professionals. Adherence to strict safety and handling protocols is paramount when working with this hazardous substance. This guide provides a comprehensive overview to support the safe and effective use of 2-Chloro-5-methylaniline in a laboratory setting.

References

- 1. 2-Chloro-5-methylaniline | C7H8ClN | CID 66770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-5-methylaniline [webbook.nist.gov]

- 3. 2-Chloro-5-methylaniline | 95-81-8 [amp.chemicalbook.com]

- 4. 2-Chloro-5-methylaniline 99 95-81-8 [sigmaaldrich.com]

- 5. chemeo.com [chemeo.com]

- 6. Page loading... [wap.guidechem.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

6-Chloro-m-toluidine IUPAC name and structure

An In-depth Technical Guide to 4-Chloro-3-methylaniline (B14550)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-3-methylaniline, a significant chemical intermediate. The document details its chemical identity, physical and chemical properties, and provides established experimental protocols for its synthesis and analysis. Safety and handling information is also included to ensure proper laboratory practices. All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical Identity and Structure

The compound commonly known as 6-Chloro-m-toluidine is systematically named 4-Chloro-3-methylaniline according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2][3]

-

Common Name: 6-Chloro-m-toluidine, 4-Chloro-m-toluidine[1]

-

IUPAC Name: 4-Chloro-3-methylaniline[1]

-

Synonyms: 5-Amino-2-chlorotoluene, 3-Methyl-4-chloroaniline[1][2][3]

Structure:

The chemical structure of 4-Chloro-3-methylaniline consists of a benzene (B151609) ring substituted with a chlorine atom, a methyl group, and an amino group. The amino and methyl groups are in a meta (1,3) orientation, and the chlorine atom is at position 4 relative to the amino group.

SMILES String: Cc1cc(N)ccc1Cl[5]

InChI Key: HIHCTGNZNHSZPP-UHFFFAOYSA-N[1][5]

Physicochemical Properties

The physical and chemical properties of 4-Chloro-3-methylaniline are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Weight | 141.60 g/mol | [1][4][5] |

| Appearance | White Powder / White crystalline solid | [6] |

| Melting Point | 82-86 °C | [5][6][7] |

| Boiling Point | 230.64°C (rough estimate) | [7] |

| Density | 1.1359 (rough estimate) | [7] |

| Flash Point | 99.8°C | [7] |

| Vapor Pressure | 0.0358 mmHg at 25°C | [7] |

| Refractive Index | 1.5880 (estimate) | [7] |

| Solubility | Insoluble in water | [8] |

Experimental Protocols

Synthesis of 4-Chloro-3-methylaniline

A general method for the synthesis of chloro-methylanilines involves the reduction of the corresponding nitro-substituted precursor. The following protocol is based on a similar synthesis for a related isomer.

Reaction: Reduction of 2-chloro-1-methyl-3-nitrobenzene to yield 2-chloro-3-methylaniline. A similar principle applies to the synthesis of 4-chloro-3-methylaniline from the appropriate nitrotoluene precursor.

Materials:

-

2-Chloro-1-methyl-3-nitrobenzene

-

Acetic acid

-

Iron powder

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve 2-chloro-1-methyl-3-nitrobenzene (1 equivalent) in acetic acid to a concentration of 0.5 M.[9]

-

Add iron powder (4 equivalents) to the solution.[9]

-

Heat the reaction mixture to reflux at 100 °C for 2 hours.[9]

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the acetic acid by distillation under reduced pressure.[9]

-

Add methanol to the residue and stir the mixture at room temperature for 12 hours.[9]

-

Filter the mixture to remove any solids.[9]

-

Concentrate the filtrate and purify the resulting product by silica gel column chromatography to obtain the final product.[9]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

4-Chloro-3-methylaniline can be analyzed using a reverse-phase HPLC method.[10]

Instrumentation:

-

HPLC system with a UV detector

-

Newcrom R1 or C18 HPLC column[10]

Mobile Phase:

-

Acetonitrile (MeCN)[10]

-

Water[10]

-

Phosphoric acid (for standard RP-HPLC) or Formic acid (for Mass-Spec compatibility)[10]

Procedure:

-

Prepare the mobile phase by mixing acetonitrile, water, and the chosen acid. A common starting point is a 70:30 (v/v) mixture of buffer (water with acid) and acetonitrile.

-

Prepare a standard solution of 4-Chloro-3-methylaniline in the mobile phase.

-

Set the UV detector to an appropriate wavelength for detection.

-

Inject the sample onto the HPLC column and run the analysis.

-

The method is scalable and can be adapted for preparative separation to isolate impurities.[10]

Safety and Handling

4-Chloro-3-methylaniline is a hazardous substance and requires careful handling in a laboratory setting.

Hazard Identification: [5][11]

-

Acute Toxicity: Toxic if swallowed or in contact with skin. Fatal if inhaled.[11]

-

Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[11]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[8]

-

Skin Protection: Wear appropriate gloves and protective clothing to prevent skin exposure.[8]

-

Respiratory Protection: Use in a well-ventilated area. If dust or vapors are generated, a NIOSH/MSHA-approved respirator is recommended.[8]

Handling and Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as oxidizers and strong acids.[6][8]

-

Keep containers tightly closed.[8]

-

Avoid breathing dust, vapor, mist, or gas.[8]

-

Avoid contact with skin and eyes.[8]

Visualized Workflow

The following diagram illustrates a general workflow for the synthesis and purification of a chloro-methylaniline derivative, based on the protocol described in section 3.1.

Caption: Synthesis and Purification Workflow.

References

- 1. 4-Chloro-3-methylaniline | C7H8ClN | CID 23536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m-Toluidine, 4-chloro- [webbook.nist.gov]

- 3. m-Toluidine, 4-chloro- [webbook.nist.gov]

- 4. 2-Chloro-6-methylaniline | C7H8ClN | CID 6897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-氯-3-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-Chloro-3-methylaniline | 7149-75-9 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. 6-Chloro-o-toluidine(87-63-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. 2-Chloro-m-toluidine. | 29027-17-6 [chemicalbook.com]

- 10. 4-Chloro-3-methylaniline | SIELC Technologies [sielc.com]

- 11. cpachem.com [cpachem.com]

- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 87-63-8 Name: 6-chloro-o-toluidine [xixisys.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-5-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methylaniline, also known as 6-chloro-m-toluidine, is an important chemical intermediate in the synthesis of various organic compounds, including dyes, pigments, and potentially pharmacologically active molecules. A thorough understanding of its physical and chemical properties is essential for its effective and safe use in research and development. This guide provides a comprehensive overview of the key physical and chemical characteristics of 2-Chloro-5-methylaniline, along with detailed experimental protocols for its analysis.

Chemical Identity and Structure

| Identifier | Value |

| IUPAC Name | 2-chloro-5-methylaniline[1] |

| Synonyms | 6-Chloro-m-toluidine, 3-Amino-4-chlorotoluene[2] |

| CAS Number | 95-81-8 |

| EC Number | 202-454-7 |

| Molecular Formula | C₇H₈ClN[1][3] |

| Molecular Weight | 141.60 g/mol |

| InChI | InChI=1S/C7H8ClN/c1-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3[1] |

| InChIKey | HPSCXFOQUFPEPE-UHFFFAOYSA-N[1] |

| SMILES | CC1=CC(=C(C=C1)Cl)N[1] |

Physical Properties

The physical properties of 2-Chloro-5-methylaniline are summarized in the table below. These properties are crucial for handling, storage, and designing experimental procedures.

| Property | Value | Source |

| Appearance | White to cream crystals or powder[4] | Sigma-Aldrich |

| Melting Point | 29-30 °C (lit.) | Sigma-Aldrich |

| Boiling Point | 228-230 °C (lit.) | Sigma-Aldrich |

| Flash Point | 107 °C (224.6 °F) - closed cup | Sigma-Aldrich |

| Form | Powder or solid | Sigma-Aldrich |

Chemical Properties

| Property | Description |

| Reactivity | As an aromatic amine, 2-Chloro-5-methylaniline can undergo reactions typical of this class of compounds. The amino group can be diazotized and subsequently replaced by a variety of functional groups. The aromatic ring is activated towards electrophilic substitution, with the directing effects of the amino and methyl groups influencing the position of substitution. |

| Stability | The compound is stable under normal laboratory conditions. However, it is sensitive to light and air and may darken upon storage. It is recommended to store it in a cool, dark place under an inert atmosphere. |

| Incompatibilities | Incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides. |

Spectral Data

| Spectroscopic Technique | Key Data |

| ¹H NMR | Data available from commercial suppliers and databases.[1] |

| ¹³C NMR | Data available from commercial suppliers and databases.[1] |

| Mass Spectrometry (MS) | Data available in the NIST WebBook.[3] |

| Infrared (IR) Spectroscopy | Data available from commercial suppliers and databases. |

Experimental Protocols

Synthesis of 2-Chloro-5-methylaniline

Caption: Plausible synthetic workflow for 2-Chloro-5-methylaniline.

Determination of Melting Point

This protocol describes a standard method for determining the melting point of a crystalline solid like 2-Chloro-5-methylaniline using a capillary melting point apparatus.[4][5][6][7][8]

Materials:

-

2-Chloro-5-methylaniline sample (finely powdered)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the 2-Chloro-5-methylaniline sample is completely dry and finely powdered. If necessary, grind the crystals using a clean, dry mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid. Tap the sealed end of the tube on a hard surface to pack the solid down. Repeat until a packed column of 2-3 mm in height is achieved at the bottom of the tube.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool before proceeding.

-

Accurate Determination: Heat the sample at a rate of approximately 10-20°C per minute until the temperature is about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

Caption: Experimental workflow for melting point determination.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the analysis of 2-Chloro-5-methylaniline using GC-MS. This technique is suitable for determining the purity of the compound and identifying any volatile impurities.[9]

Materials:

-

2-Chloro-5-methylaniline sample

-

High-purity solvent (e.g., dichloromethane, hexane)

-

GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

-

Autosampler vials

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the 2-Chloro-5-methylaniline sample and dissolve it in a known volume of a suitable high-purity solvent to prepare a stock solution. Further dilute the stock solution to an appropriate concentration for GC-MS analysis (e.g., 1-10 µg/mL).

-

Instrument Setup:

-

Injector: Set the injector temperature to an appropriate value (e.g., 250°C) and use a split or splitless injection mode.

-

Oven Program: A typical temperature program would be: initial temperature of 60°C (hold for 2 minutes), ramp to 280°C at a rate of 10°C/minute, and hold for 5 minutes. This program should be optimized based on the specific instrument and column used.

-

Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer: Set the ion source temperature (e.g., 230°C) and the transfer line temperature (e.g., 280°C). Acquire data in full scan mode over a suitable mass range (e.g., m/z 40-400).

-

-

Analysis: Inject a known volume (e.g., 1 µL) of the prepared sample solution into the GC-MS system.

-

Data Analysis: Identify the peak corresponding to 2-Chloro-5-methylaniline based on its retention time and mass spectrum. The purity of the sample can be estimated by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.

Caption: Workflow for purity analysis by GC-MS.

Safety and Handling

2-Chloro-5-methylaniline is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides essential information on the physical and chemical properties of 2-Chloro-5-methylaniline for researchers, scientists, and drug development professionals. The tabulated data, along with the detailed experimental protocols for analysis, will facilitate the safe and effective use of this compound in various research and development applications. The provided visualizations of experimental workflows offer a clear and logical representation of key analytical procedures.

References

- 1. 2-Chloro-5-methylaniline | C7H8ClN | CID 66770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-5-methylaniline | 95-81-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 2-Chloro-5-methylaniline [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Determination of Melting Point [wiredchemist.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. thinksrs.com [thinksrs.com]

- 9. benchchem.com [benchchem.com]

2-Chloro-5-methylaniline molecular weight and formula

An In-depth Technical Guide to 2-Chloro-5-methylaniline

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This guide provides core technical data on 2-Chloro-5-methylaniline, a compound often utilized as a building block in the synthesis of pharmaceuticals and other biologically active molecules.

Physicochemical Data Summary

The essential molecular identifiers for 2-Chloro-5-methylaniline are detailed below. This information is critical for stoichiometric calculations, analytical characterization, and regulatory documentation.

| Parameter | Value | References |

| Molecular Formula | C7H8ClN | [1][2][3][4] |

| Molecular Weight | 141.60 g/mol | [1][3][5] |

| Alternate Names | 6-Chloro-m-toluidine | [1][2][3] |

| CAS Number | 95-81-8 | [1][2][5] |

Structural and Molecular Relationship

The chemical identity of a compound is intrinsically linked to its name, structure, and resulting molecular properties. The following diagram illustrates this fundamental relationship for 2-Chloro-5-methylaniline.

Experimental Protocols

While this guide focuses on the core molecular properties, a comprehensive understanding would necessitate experimental validation. Standard analytical techniques to confirm the identity and purity of 2-Chloro-5-methylaniline would include:

-

Mass Spectrometry (MS): To confirm the molecular weight. A typical protocol would involve dissolving the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and analyzing it via electrospray ionization (ESI) or electron ionization (EI) to observe the molecular ion peak corresponding to its mass.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure. Both ¹H and ¹³C NMR spectra would be acquired, typically in a deuterated solvent like CDCl₃, to confirm the connectivity and chemical environment of all atoms.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups. The analysis would reveal absorption bands corresponding to the N-H stretches of the amine, C-H stretches of the aromatic ring and methyl group, and the C-Cl stretch.

Detailed, instrument-specific standard operating procedures should be followed for each of these analytical methods to ensure data accuracy and reproducibility.

References

- 1. 2-Chloro-5-methylaniline | C7H8ClN | CID 66770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-5-methylaniline [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. 2-Chloro-5-methylaniline (CAS 95-81-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 2-氯-5-甲基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide on the Solubility of 2-Chloro-5-methylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Chloro-5-methylaniline

2-Chloro-5-methylaniline, also known as 6-chloro-m-toluidine, is an aromatic amine with the chemical formula C₇H₈ClN.[1][2][3] Its chemical structure, consisting of a substituted benzene (B151609) ring, influences its physical and chemical properties, including its solubility. Understanding the solubility of this compound is crucial for its application in organic synthesis, purification, and formulation development.

Physical Properties of 2-Chloro-5-methylaniline:

| Property | Value | Reference |

| Molecular Weight | 141.60 g/mol | [2][4] |

| Melting Point | 26-33 °C | [4][5][6][7] |

| Boiling Point | 228-230 °C | [4][6] |

| Appearance | White to off-white crystalline solid | [5][8] |

Qualitative and Predicted Solubility Profile

Direct quantitative solubility data for 2-Chloro-5-methylaniline in a variety of organic solvents is sparse in publicly accessible databases and literature. However, based on its chemical structure and available information, a qualitative and predicted solubility profile can be summarized. The presence of both a polar amine group and a nonpolar chlorotoluene backbone suggests a nuanced solubility behavior.

Table 1: Qualitative and Predicted Solubility of 2-Chloro-5-methylaniline in Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Notes |

| Alcohols | Methanol, Ethanol | Soluble, especially in hot alcohol.[5] | The polar hydroxyl group of the alcohol can hydrogen bond with the amine group of the solute. |

| Aromatic Hydrocarbons | Toluene, Benzene | Likely Soluble | The "like dissolves like" principle suggests that the aromatic ring of the solute will interact favorably with aromatic solvents. |

| Halogenated Solvents | Dichloromethane, Chloroform | Likely Soluble | These solvents are effective for a wide range of organic compounds. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderately Soluble | Ethers are less polar than alcohols but can still solvate the molecule. |

| Ketones | Acetone, Methyl Ethyl Ketone | Likely Soluble | The polar carbonyl group can interact with the amine group. |

| Esters | Ethyl Acetate | Moderately to Highly Soluble | A common solvent in organic synthesis and chromatography. |

| Non-polar Solvents | Hexane, Heptane | Low Solubility | The polarity of the amine group will likely hinder solubility in non-polar aliphatic hydrocarbons. |

| Water | Slightly soluble.[9] | The presence of the chloro and methyl groups on the benzene ring reduces its ability to form hydrogen bonds with water. |

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following are detailed protocols for two common methods for determining the solubility of a solid compound in an organic solvent.

3.1. Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility.[10][11][12][13] It involves preparing a saturated solution, separating the solvent, and weighing the dissolved solute.

Materials and Equipment:

-

2-Chloro-5-methylaniline

-

Selected organic solvents

-

Analytical balance

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-Chloro-5-methylaniline to a vial containing a known volume or mass of the desired organic solvent. An excess of the solid should be visible.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours). Periodically check to ensure that undissolved solid remains.[14]

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for several hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter to remove any undissolved solid particles.[15]

-

-

Solvent Evaporation and Mass Determination:

-

Dispense the filtered saturated solution into a pre-weighed evaporating dish or vial.

-

Record the exact mass of the solution transferred.

-

Place the dish or vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The boiling point of 2-Chloro-5-methylaniline is high, so evaporation of common organic solvents should not pose a problem.

-

Once the solvent is completely evaporated, cool the container in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant mass is obtained.[13]

-

-

Calculation:

-

The solubility can be expressed in various units, such as g/100 mL, g/kg of solvent, or mole fraction.

-

Solubility ( g/100 g solvent):

-

Mass of dissolved solute = (Mass of dish + solute) - (Mass of empty dish)

-

Mass of solvent = (Mass of solution) - (Mass of dissolved solute)

-

Solubility = (Mass of dissolved solute / Mass of solvent) x 100

-

-

3.2. UV-Vis Spectrophotometric Method

This method is suitable when the solute has a distinct UV-Vis absorbance spectrum in the chosen solvent and is particularly useful for determining the solubility of poorly soluble compounds.[14][16][17]

Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

The same equipment for preparing saturated solutions as in the gravimetric method.

Procedure:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute, unsaturated solution of 2-Chloro-5-methylaniline in the chosen solvent.

-

Scan the solution in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of 2-Chloro-5-methylaniline of known concentrations in the selected solvent.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law. Determine the equation of the line (y = mx + c).

-

-

Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1.1 - 1.3).

-

Carefully withdraw a small, known volume of the filtered supernatant.

-

Dilute this aliquot quantitatively with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the absorbance of the diluted solution and the equation of the calibration curve to determine its concentration.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility.

References

- 1. 2-Chloro-5-methylaniline [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. 2-Chloro-5-methylaniline [webbook.nist.gov]

- 4. 2-氯-5-甲基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloro-5-methylaniline | 95-81-8 [amp.chemicalbook.com]

- 7. 2-chloro-5-methylaniline [stenutz.eu]

- 8. 2-Chloro-5-methylaniline | 95-81-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. chembk.com [chembk.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. pharmacyjournal.info [pharmacyjournal.info]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. pharmajournal.net [pharmajournal.net]

- 14. ingentaconnect.com [ingentaconnect.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: The Properties and Synthesis of 2-Chloro-5-methylaniline

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a detailed technical overview of the aromatic amine 2-Chloro-5-methylaniline (CAS No. 95-81-8). A critical point of clarification is addressed at the outset: the requested synthesis of "2-Chloro-5-methylaniline from 3-amino-4-chlorotoluene" is not a chemical transformation, as both names are recognized synonyms for the same compound. This guide elucidates the nomenclature, presents key physicochemical properties, and details a standard laboratory-scale synthesis route from a valid precursor, 4-Chloro-3-nitrotoluene. The information is intended to serve as a comprehensive resource for professionals engaged in chemical research and development.

Nomenclature and Structure Clarification

The chemical compound with the CAS Registry Number 95-81-8 is known by multiple IUPAC-permissible names, primarily "2-Chloro-5-methylaniline" and "3-amino-4-chlorotoluene".[1][2] This synonymy arises from applying IUPAC naming conventions to different parent structures within the same molecule:

-

Aniline Parent : When the amino (-NH₂) group is designated as the principal functional group at position 1, the compound is named as a substituted aniline. This results in the name 2-Chloro-5-methylaniline .

-

Toluene Parent : When the methyl (-CH₃) group is considered the base of the parent hydrocarbon (toluene), the compound is named as a substituted toluene. This leads to the name 3-amino-4-chlorotoluene .

Both names describe the identical molecular structure, as illustrated in the diagram below.

Physicochemical Properties

2-Chloro-5-methylaniline is a solid at room temperature with properties that are critical for its handling, storage, and application in synthesis.[3]

| Property | Value | Reference(s) |

| CAS Number | 95-81-8 | [1][4] |

| Molecular Formula | C₇H₈ClN | [3][4] |

| Molecular Weight | 141.60 g/mol | [3][4] |

| Appearance | Powder or solid | [3] |

| Melting Point | 29-33 °C (lit.) | [2][3] |

| Boiling Point | 228-230 °C (lit.) | [2][3] |

| Flash Point | 107 °C (224.6 °F) - closed cup | [3] |

| InChI Key | HPSCXFOQUFPEPE-UHFFFAOYSA-N | [1][3] |

| SMILES | Cc1ccc(Cl)c(N)c1 | [3] |

Synthesis Pathway

A common and effective method for the synthesis of aromatic amines is the reduction of the corresponding nitroaromatic compound. For the synthesis of 2-Chloro-5-methylaniline, the logical precursor is 4-Chloro-3-nitrotoluene . The transformation is typically achieved using a reducing agent like iron powder in an acidic medium (e.g., hydrochloric acid) or through catalytic hydrogenation.

The workflow below outlines the chemical transformation.

Experimental Protocol: Synthesis via Nitro Group Reduction

This protocol details the synthesis of 2-Chloro-5-methylaniline from 4-Chloro-3-nitrotoluene, adapted from standard procedures for the reduction of nitroarenes.

5.1 Materials and Equipment

-

Reactants : 4-Chloro-3-nitrotoluene, Iron powder (fine), Concentrated Hydrochloric Acid (HCl)

-

Solvents : Ethanol, Water, Diethyl ether (or Ethyl acetate)

-

Reagents for Workup : Sodium bicarbonate (NaHCO₃), Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Equipment : Round-bottom flask, Reflux condenser, Magnetic stirrer with heating plate, Separatory funnel, Buchner funnel, Rotary evaporator, Standard laboratory glassware

5.2 Procedure

-

Setup : A 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with 4-Chloro-3-nitrotoluene (10.0 g, 58.3 mmol) and ethanol (50 mL).

-

Addition of Iron : Iron powder (13.0 g, 233 mmol, 4 eq.) is added to the flask, and the suspension is stirred vigorously.

-

Initiation of Reaction : The mixture is heated to approximately 60-70 °C. Concentrated HCl (5 mL) mixed with water (15 mL) is added dropwise through the condenser over 20 minutes. An exothermic reaction should be observed.

-

Reaction : After the addition is complete, the reaction mixture is heated to reflux and maintained for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Neutralization : The mixture is cooled to room temperature and then slowly poured into a beaker containing a saturated solution of sodium bicarbonate (150 mL) to neutralize the excess acid and precipitate iron salts.

-

Filtration : The resulting slurry is filtered through a pad of celite to remove the iron and iron oxide sludge. The filter cake is washed with two portions of diethyl ether (30 mL each).

-

Extraction : The filtrate is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice more with diethyl ether (50 mL each).

-

Purification : The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Final Product : The crude product is obtained as an oil or solid. Further purification can be achieved by vacuum distillation or recrystallization if necessary.

5.3 Expected Yield While specific yield data for this exact transformation is not readily available in the cited literature, similar reductions of chloronitrotoluenes typically proceed with high efficiency.

| Parameter | Expected Value |

| Yield | 85-95% |

| Purity (crude) | >95% |

Note: These are estimated values based on analogous chemical reactions. Actual yields may vary depending on experimental conditions.

Safety and Handling

2-Chloro-5-methylaniline is classified as toxic if swallowed, in contact with skin, or if inhaled. It can cause damage to organs through prolonged or repeated exposure.

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, eye protection, and a face shield. Use a dust mask or work in a well-ventilated fume hood.[3]

-

Handling : Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.

-

Storage : Store in a well-ventilated place. Keep the container tightly closed. The material is combustible and should be stored accordingly.

Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

2-Chloro-5-methylaniline: A Technical Guide for Research Applications

An in-depth overview of the commercial availability, synthesis, and analytical protocols for 2-Chloro-5-methylaniline, a key intermediate in pharmaceutical and materials science research.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource on 2-Chloro-5-methylaniline (CAS No. 95-81-8). Below, you will find detailed information on its commercial availability, key chemical properties, synthesis and purification protocols, and its applications in research, presented in a format designed for easy reference and implementation in a laboratory setting.

Commercial Availability and Supplier Specifications

2-Chloro-5-methylaniline is readily available from a variety of chemical suppliers catering to the research and development community. Purity levels typically range from 98% to over 99%, with the most common analytical validation performed by Gas Chromatography (GC). The compound is generally supplied as a powder, solid, or crystalline material.

For research purposes, it is crucial to select a supplier that provides comprehensive analytical documentation, including a Certificate of Analysis (CofA). This documentation ensures the purity and identity of the compound, which is critical for reproducible experimental results. Below is a summary of typical supplier specifications.

| Supplier | Purity (by GC) | Form | CAS Number | Molecular Formula | Molecular Weight |

| MilliporeSigma | ≥99%[1] | Powder or Solid[1] | 95-81-8[1] | C₇H₈ClN | 141.60 g/mol [1] |

| Thermo Fisher Scientific | ≥97.5%[2] | Crystals or powder[2] | 95-81-8[2] | C₇H₈ClN | 141.60 g/mol |

| TCI America | >98.0%[3] | Powder to lump[3] | 95-81-8[3][4] | C₇H₈ClN | 141.60 g/mol |

| Santa Cruz Biotechnology | Not specified | Not specified | 95-81-8[5] | C₇H₈ClN | 141.60 g/mol [5] |

Note: Pricing and availability are subject to change and should be confirmed with the respective suppliers. This compound is classified as a dangerous good for transport and may incur additional shipping charges[5].

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Chloro-5-methylaniline is essential for its safe handling, storage, and application in experimental work.

| Property | Value |

| IUPAC Name | 2-chloro-5-methylaniline[6] |

| Synonyms | 6-Chloro-m-toluidine, 3-Amino-4-chlorotoluene[1][3] |

| Melting Point | 29-30 °C (lit.)[1] |

| Boiling Point | 228-230 °C (lit.)[1] |

| Flash Point | 107 °C (closed cup)[1] |

| Appearance | White to cream crystals, powder, or fused solid[2] |

| Storage Temperature | Room temperature[1] |

Experimental Protocols

Synthesis of 2-Chloro-5-methylaniline

A common laboratory-scale synthesis of 2-Chloro-5-methylaniline involves the reduction of 2-chloro-5-methylnitrobenzene. The following is a generalized protocol and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Workflow for the Synthesis of 2-Chloro-5-methylaniline

Caption: Synthesis workflow for 2-Chloro-5-methylaniline.

Quality Control and Analytical Methods

To ensure the purity of synthesized or purchased 2-Chloro-5-methylaniline, the following analytical techniques are recommended.

Analytical Workflow for Quality Control

Caption: Analytical workflow for 2-Chloro-5-methylaniline.

Research Applications and Signaling Pathways

2-Chloro-5-methylaniline serves as a crucial building block in the synthesis of a variety of target molecules in drug discovery and materials science. Its primary role is as a synthetic intermediate rather than a biologically active molecule itself.

Role in Synthetic Chemistry

Caption: Synthetic utility of 2-Chloro-5-methylaniline.

Safety and Handling

2-Chloro-5-methylaniline is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask or respirator. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[1][6] It is classified as acutely toxic and may cause damage to organs through prolonged or repeated exposure.[3] Store in a well-ventilated place and keep the container tightly closed. Always consult the Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

- 1. 2-Chloro-5-methylaniline 99 95-81-8 [sigmaaldrich.com]

- 2. 2-Chloro-5-methylaniline, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 2-Chloro-5-methylaniline | 95-81-8 | TCI EUROPE N.V. [tcichemicals.com]

- 4. calpaclab.com [calpaclab.com]

- 5. scbt.com [scbt.com]

- 6. 2-Chloro-5-methylaniline | C7H8ClN | CID 66770 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Chloro-5-methylaniline: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for 2-Chloro-5-methylaniline (CAS No. 95-81-8). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on data clarity, detailed protocols, and visual representations of safety procedures.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 2-Chloro-5-methylaniline is presented below. These properties are essential for understanding its behavior in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈ClN | [1][2] |

| Molecular Weight | 141.60 g/mol | [1] |

| Appearance | Tan crystalline solid / White to Almost white powder to lump | [3] |

| Melting Point | 29-30 °C | |

| Boiling Point | 228-230 °C | |

| Flash Point | 107 °C (224.6 °F) - closed cup | |

| Solubility | Does not mix well with water. Soluble in hot alcohol. | [3][4] |

| Vapor Density | >1 (air=1) | [3] |

Toxicological Data and Hazard Identification

2-Chloro-5-methylaniline is classified as a hazardous substance.[3] Understanding its toxicological profile is critical for safe handling.

| Hazard Classification | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 / Category 4 | H301: Toxic if swallowed[5] / H302: Harmful if swallowed[1] |

| Acute Toxicity, Dermal | Category 3 / Category 4 | H311: Toxic in contact with skin[5] / H312: Harmful in contact with skin[1] |

| Acute Toxicity, Inhalation | Category 2 / Category 4 | H330: Fatal if inhaled[5] / H332: Harmful if inhaled[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation[1] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure[5] |

Key Health Effects:

-

May cause sensitization by skin contact.[3]

-

There is limited evidence of a carcinogenic effect.[3]

-

The material may induce methemoglobinemia following exposure, leading to oxygen starvation (anoxia). Symptoms include a bluish discoloration of the skin (cyanosis) and breathing difficulties, which may be delayed for several hours after exposure.[3]

Experimental Protocols for Safe Handling

Adherence to strict safety protocols is mandatory when working with 2-Chloro-5-methylaniline.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential.

References

spectroscopic data of 2-Chloro-5-methylaniline (NMR, IR, MS)

An In-depth Technical Guide on the Spectroscopic Data of 2-Chloro-5-methylaniline

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-5-methylaniline (CAS No: 95-81-8), a chemical intermediate used in the synthesis of various dyes and pharmaceuticals.[1] The guide is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Properties

-

IUPAC Name: 2-chloro-5-methylaniline[1]

-

Synonyms: 6-Chloro-m-toluidine, Benzenamine, 2-chloro-5-methyl-[1][2]

-

Molecular Weight: 141.60 g/mol [1]

Spectroscopic Data

The following sections present the key spectroscopic data for 2-Chloro-5-methylaniline, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.[3]

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not explicitly available in search results |

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| Data not explicitly available in search results |

Note: While the search results confirm the existence of ¹H and ¹³C NMR spectra for 2-Chloro-5-methylaniline, the specific chemical shifts and coupling constants are not detailed in the provided snippets.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3] Key vibrational frequencies for aniline (B41778) derivatives include N-H stretching, C-N stretching, and aromatic C=C stretching.[4]

IR Spectral Data

| Wavenumber (cm⁻¹) | Interpretation |

| ~3400-3500 | N-H stretching (asymmetric/symmetric) |

| ~1615, ~1500 | C=C stretching (aromatic) |

| ~1285 | C-N stretching |

| ~820 | C-Cl stretching |

Note: The table provides typical IR absorption regions for halogenated anilines.[4] Specific peak values for 2-Chloro-5-methylaniline were not available in the search results, but the general ranges are applicable.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.[3] For 2-Chloro-5-methylaniline, the molecular ion peak and characteristic isotopic patterns due to the chlorine atom are key identifiers.

Mass Spectral Data

| m/z | Interpretation |

| 141 | Molecular ion [M]⁺ |

| 143 | Isotopic peak for ³⁷Cl |

| 106 | Base peak |

| 77 | Fragment ion |

Note: The mass spectrum of 2-Chloro-5-methylaniline shows a prominent molecular ion peak at m/z 141. The presence of a chlorine atom is indicated by the isotopic peak at m/z 143, with an intensity of approximately one-third of the m/z 141 peak, corresponding to the natural abundance of the ³⁷Cl isotope.[1][5][6] The base peak is observed at m/z 106, with another significant fragment at m/z 77.[1]

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data.[4] The following are generalized protocols for the spectroscopic analysis of aniline derivatives.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified 2-Chloro-5-methylaniline in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[3] Ensure the sample is fully dissolved. Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts (0 ppm).[7]

-

Instrumentation: The analysis is performed using a 300-600 MHz NMR spectrometer.[3]

-

Data Acquisition:

-

¹H NMR: A standard single-pulse sequence is used with 16-64 scans, a relaxation delay of 1-5 seconds, and a spectral width of -2 to 12 ppm.[3]

-

¹³C NMR: A proton-decoupled single-pulse sequence is employed, typically requiring 1024 or more scans due to the low natural abundance of ¹³C. A relaxation delay of 2 seconds and a spectral width of 0 to 200 ppm are common.[3]

-

-

Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transform, phase correction, and baseline correction to obtain the final spectrum.[7]

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet (for solids): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a transparent disk.[3]

-

Attenuated Total Reflectance (ATR): Place the solid or liquid sample directly on the ATR crystal.[3]

-

Liquid Samples: Place a drop of the liquid between two NaCl or KBr plates.[3]

-

-

Instrumentation: An FTIR spectrometer is used for the analysis.[3]

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are performed. A background spectrum of the empty sample holder or clean ATR crystal is recorded for subtraction.[3]

Mass Spectrometry (Electron Ionization - EI)

-

Sample Preparation: For techniques like GC-MS, prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as acetone (B3395972) or dichloromethane.[4] For direct infusion, a dilute solution (1-10 µg/mL) in a solvent like methanol (B129727) or acetonitrile (B52724) can be used.[3]

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS), is used. Common ionization modes for anilines include electron ionization (EI) and electrospray ionization (ESI).[3][5]

-

Data Acquisition: The sample is introduced into the ion source where it is ionized. The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z). The mass spectrum is recorded over a relevant m/z range.[3][4]

-

Data Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is analyzed to gain insights into the molecular structure.[8]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a synthesized compound using various spectroscopic techniques.

Caption: A logical workflow for the spectroscopic characterization of a chemical compound.

References

- 1. 2-Chloro-5-methylaniline | C7H8ClN | CID 66770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-5-methylaniline [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-Chloro-5-methylaniline [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chemguide.co.uk [chemguide.co.uk]

The Versatility of 2-Chloro-5-methylaniline in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methylaniline, also known as 6-chloro-m-toluidine, is a versatile chemical intermediate with significant applications in the synthesis of a wide array of organic molecules. Its unique substitution pattern on the aniline (B41778) ring, featuring both a chloro and a methyl group, imparts specific reactivity and properties that are leveraged in the creation of dyes, pharmaceuticals, and agrochemicals. This technical guide provides an in-depth exploration of the core applications of 2-chloro-5-methylaniline in organic synthesis, complete with experimental protocols, quantitative data, and mechanistic diagrams to serve as a valuable resource for professionals in research and development.

Core Applications in Synthesis

The strategic placement of the chloro and methyl groups on the aniline ring makes 2-chloro-5-methylaniline a valuable precursor in several key areas of organic synthesis. The amino group serves as a versatile handle for a multitude of transformations, including diazotization for azo-coupling reactions, acylation, and participation in various named reactions to construct complex heterocyclic systems.

Synthesis of Azo Dyes

2-Chloro-5-methylaniline is a key building block in the production of azo dyes, which are a major class of colorants used in the textile and printing industries.[1][2] The synthesis involves the diazotization of the aniline's amino group, followed by coupling with an electron-rich aromatic compound, such as a naphthol derivative. The resulting azo compound possesses an extended conjugated system responsible for its color.

Experimental Protocol: Synthesis of a Representative Azo Dye

Materials:

-

2-Chloro-5-methylaniline (1.0 eq)

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite (B80452) (1.0 eq)

-

2-Naphthol (B1666908) (1.0 eq)

-

Sodium Hydroxide (B78521)

-

Ice

-

Water

Procedure:

-

Diazotization: Dissolve 2-chloro-5-methylaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

-

Coupling: In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide and cool it to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the alkaline 2-naphthol solution with vigorous stirring. A colored precipitate of the azo dye will form immediately.

-

Continue stirring the reaction mixture in the ice bath for an additional 30 minutes.

-

Isolation and Purification: Filter the precipitated dye and wash it with cold water until the filtrate is neutral. Recrystallize the crude product from ethanol to obtain the purified azo dye.

Data Presentation: Azo Dye Synthesis

| Starting Material | Coupling Agent | Product | Yield (%) |

| 2-Chloro-5-methylaniline | 2-Naphthol | 1-((2-chloro-5-methylphenyl)diazenyl)naphthalen-2-ol | ~85 (Representative) |

Logical Relationship: Azo Dye Synthesis

Caption: General workflow for the synthesis of an azo dye from 2-Chloro-5-methylaniline.

Precursor in Pharmaceutical Synthesis

The structural motif of 2-chloro-5-methylaniline is incorporated into various pharmaceutically active molecules. One notable application is in the synthesis of acylthiourea derivatives, which have shown potential as antiviral agents.[3] The synthesis typically involves the reaction of the aniline with an acyl isothiocyanate.

Experimental Protocol: Synthesis of an N-Acylthiourea Derivative

Materials:

-

2-Chloro-5-methylaniline (1.0 eq)

-

Benzoyl Chloride (1.0 eq)

Procedure:

-

Formation of Benzoyl Isothiocyanate: In a round-bottom flask, dissolve ammonium thiocyanate in acetone. To this solution, add benzoyl chloride dropwise with stirring at room temperature. Stir the mixture for 1 hour.

-

Acylthiourea Formation: To the in-situ generated benzoyl isothiocyanate solution, add a solution of 2-chloro-5-methylaniline in acetone dropwise.

-

Reflux the reaction mixture for 2-3 hours.

-

Isolation and Purification: After cooling, pour the reaction mixture into cold water. The precipitated solid is filtered, washed with water, and dried. Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure N-(2-chloro-5-methylphenyl)-N'-benzoylthiourea.

Data Presentation: Acylthiourea Synthesis

| Aniline Derivative | Acylating Agent | Product | Yield (%) |

| 2-Chloro-5-methylaniline | Benzoyl Isothiocyanate | N-(2-chloro-5-methylphenyl)-N'-benzoylthiourea | ~75-85 (Representative) |

Experimental Workflow: Synthesis of Acylthiourea Derivatives

Caption: Step-by-step workflow for the synthesis of antiviral acylthiourea derivatives.

Intermediate in Agrochemicals

2-Chloro-5-methylaniline serves as a valuable intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides.[1][2] For instance, it can be used to synthesize derivatives of the broad-spectrum fungicide chlorothalonil (B1668833) by nucleophilic aromatic substitution.[4]

Experimental Protocol: Synthesis of a Fungicidal Chlorothalonil Derivative

Materials:

-

2-Chloro-5-methylaniline (1.0 eq)

-

2,4,5,6-Tetrachloroisophthalonitrile (Chlorothalonil) (1.0 eq)

-

Potassium Carbonate (1.5 eq)

-

Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, dissolve 2,4,5,6-tetrachloroisophthalonitrile and 2-chloro-5-methylaniline in DMF.

-

Add potassium carbonate to the mixture.

-

Heat the reaction mixture at 80-100 °C for several hours, monitoring the reaction progress by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture and pour it into ice-water. The precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography or recrystallization.

Data Presentation: Fungicide Synthesis

| Aniline Derivative | Substrate | Product | Yield (%) |

| 2-Chloro-5-methylaniline | Chlorothalonil | 2,4,5-trichloro-6-((2-chloro-5-methylphenyl)amino)isophthalonitrile | ~70-80 (Representative) |

Reaction Pathway: Synthesis of a Chlorothalonil Derivative

Caption: Synthesis of a fungicidal derivative from 2-Chloro-5-methylaniline.

Application in Named Reactions for Heterocycle Synthesis

2-Chloro-5-methylaniline is a suitable substrate for several named reactions that are fundamental in the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry.

Skraup Synthesis of Quinolines

The Skraup synthesis is a classic method for the preparation of quinolines from anilines, glycerol (B35011), sulfuric acid, and an oxidizing agent.[5] Using 2-chloro-5-methylaniline, this reaction would be expected to yield a substituted quinoline (B57606), a scaffold found in many pharmaceuticals.

Experimental Protocol: Skraup Synthesis of 6-Chloro-3-methylquinoline

Materials:

-

2-Chloro-5-methylaniline (1.0 eq)

-

Glycerol (3.0 eq)

-

Concentrated Sulfuric Acid

-

Nitrobenzene (as oxidizing agent and solvent)

-

Ferrous Sulfate (catalyst)

Procedure:

-

In a large, appropriately sized round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to 2-chloro-5-methylaniline with cooling.

-

To this mixture, add glycerol and ferrous sulfate.

-

Slowly add nitrobenzene.

-

Heat the mixture gently. The reaction is highly exothermic and should be carefully controlled.

-

Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours.

-

Work-up and Purification: After cooling, carefully dilute the reaction mixture with water and neutralize with a concentrated sodium hydroxide solution. The quinoline product is then isolated by steam distillation. The organic layer of the distillate is separated, dried, and purified by vacuum distillation.

Data Presentation: Skraup Synthesis

| Starting Aniline | Product | Yield (%) |

| 2-Chloro-5-methylaniline | 6-Chloro-3-methylquinoline | 50-60 (Estimated) |

Signaling Pathway: Skraup Quinoline Synthesis

Caption: Mechanistic pathway of the Skraup synthesis to form a substituted quinoline.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6] 2-Chloro-5-methylaniline can act as the amine component, reacting with various aryl halides to produce diarylamines, which are important structures in materials science and medicinal chemistry.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

2-Chloro-5-methylaniline (1.2 eq)

-

Aryl Bromide (e.g., 4-bromotoluene) (1.0 eq)

-

Palladium(II) Acetate (Pd(OAc)₂) (catalyst)

-

Xantphos (ligand)

-

Sodium tert-butoxide (base)

-

Toluene (solvent)

Procedure:

-

In a Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)₂, Xantphos, and sodium tert-butoxide.

-

Add toluene, followed by the aryl bromide and 2-chloro-5-methylaniline.

-

Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel.

Data Presentation: Buchwald-Hartwig Amination

| Amine | Aryl Halide | Product | Yield (%) |

| 2-Chloro-5-methylaniline | 4-Bromotoluene | N-(2-chloro-5-methylphenyl)-4-methylaniline | 70-90 (Representative) |

Catalytic Cycle: Buchwald-Hartwig Amination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

2-Chloro-5-methylaniline is a highly valuable and versatile building block in organic synthesis. Its utility spans the production of vibrant azo dyes, the development of potentially life-saving pharmaceuticals, and the creation of effective agrochemicals. Furthermore, its participation in cornerstone-named reactions like the Skraup synthesis and Buchwald-Hartwig amination highlights its importance in the construction of complex heterocyclic and diarylamine structures. The experimental protocols and data presented in this guide underscore the broad applicability of 2-chloro-5-methylaniline and provide a solid foundation for its use in further research and development endeavors.

References

- 1. SAR analysis of a series of acylthiourea derivatives possessing broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Skraup reaction - Wikipedia [en.wikipedia.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Chloro-5-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes are a significant class of organic compounds characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. These dyes are widely utilized in various industries, including textiles, printing, pharmaceuticals, and analytical chemistry, owing to their vibrant colors, straightforward synthesis, and versatile structural modifications. The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or an aromatic amine.

This document provides detailed application notes and experimental protocols for the synthesis of azo dyes using 2-Chloro-5-methylaniline as the primary aromatic amine (diazo component). The presence of the chloro and methyl substituents on the aniline (B41778) ring influences the electronic properties of the resulting diazonium salt and, consequently, the color and properties of the final azo dye.

Principle of the Reaction

The synthesis of azo dyes from 2-Chloro-5-methylaniline proceeds via a well-established two-step mechanism:

-

Diazotization: 2-Chloro-5-methylaniline is treated with a cold, acidic solution of sodium nitrite (B80452) to form the corresponding diazonium salt. This reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate.

-

Azo Coupling: The freshly prepared diazonium salt solution is then immediately reacted with a coupling component (an electron-rich aromatic compound). The diazonium ion acts as an electrophile and attacks the electron-rich ring of the coupling agent to form the stable azo dye.

General Reaction Scheme

Application Notes and Protocols for the Diazotization of 2-Chloro-5-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diazotization of aromatic amines is a fundamental and versatile transformation in organic synthesis, enabling the conversion of a primary amino group into a highly reactive diazonium salt. This intermediate serves as a gateway to a vast array of functional group transformations that are often difficult to achieve through other means. This application note provides a detailed protocol for the diazotization of 2-Chloro-5-methylaniline (also known as 6-chloro-m-toluidine), a common building block in the synthesis of pharmaceuticals, agrochemicals, and dyes. The resulting 2-chloro-5-methylbenzenediazonium salt is a valuable intermediate for introducing various substituents onto the aromatic ring via reactions such as the Sandmeyer, Schiemann, and azo coupling reactions.

The protocol herein emphasizes safe laboratory practices, precise control of reaction conditions, and proper handling of the potentially unstable diazonium salt. The quantitative data provided is based on established procedures for structurally similar anilines and serves as a reliable guide for achieving high yields and purity.

Data Presentation

The following table summarizes the key quantitative parameters for the diazotization of 2-Chloro-5-methylaniline. These values are derived from analogous procedures and represent a typical experimental setup.[1][2]

| Parameter | Value | Notes |

| Reactants | ||

| 2-Chloro-5-methylaniline | 1.0 molar equivalent | Starting material |